2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199361
InChI: InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol

2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine

CAS No.:

Cat. No.: VC17199361

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine -

Specification

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
IUPAC Name 2-hydrazinyl-N-methylbenzimidazol-1-amine
Standard InChI InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12)
Standard InChI Key YITCYXZLDWOCBG-UHFFFAOYSA-N
Canonical SMILES CNN1C2=CC=CC=C2N=C1NN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. The hydrazinyl (-NH-NH₂) group at position 2 introduces hydrogen-bonding capabilities, while the methyl substitution at N1 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . The IUPAC name, 2-hydrazinyl-N-methylbenzimidazol-1-amine, reflects these substituents’ positions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁N₅
Molecular Weight177.21 g/mol
Canonical SMILESCNN1C2=CC=CC=C2N=C1NN
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface72.7 Ų

The compound’s planar benzimidazole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the hydrazinyl group participates in hydrogen bonding and chelation, critical for enzyme inhibition .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 2-hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine typically involves a multi-step sequence starting from o-phenylenediamine derivatives. A representative route includes:

  • Condensation Reaction: Reaction of 4-chloro-1,2-diaminobenzene with methylamine hydrochloride under acidic conditions to form the N-methylbenzimidazole intermediate .

  • Hydrazine Substitution: Treatment with hydrazine hydrate in ethanol under reflux to introduce the hydrazinyl group at position 2 .

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1HCl (4 M), 24h reflux7698
2Hydrazine hydrate, EtOH, 6h7595

Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% .

Mechanistic Insights

The hydrazine substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine nucleophile attacks the electrophilic carbon at position 2 of the benzimidazole ring, facilitated by electron-withdrawing groups (e.g., chloro substituents) in preliminary intermediates .

Pharmacological Activities

Antimicrobial Efficacy

2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine exhibits potent activity against drug-resistant bacterial and fungal strains, including Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL) . The hydrazinyl group disrupts microbial DNA gyrase and dihydrofolate reductase, enzymes essential for nucleic acid synthesis .

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12 µM, attributed to topoisomerase II inhibition and ROS-mediated apoptosis . SAR studies indicate that electron-withdrawing substituents on the benzimidazole ring enhance cytotoxic effects .

Structure-Activity Relationship (SAR) Analysis

Role of the Hydrazinyl Group

The -NH-NH₂ moiety is critical for hydrogen bonding with catalytic residues in target enzymes. Derivatives lacking this group show a 10-fold reduction in antimicrobial potency .

Impact of N-Methylation

Methylation at N1 improves metabolic stability by reducing oxidative deamination in hepatic microsomes, extending plasma half-life from 1.2 to 3.8 hours in murine models .

Table 3: Comparative Bioactivity of Analogues

CompoundAntimicrobial MIC (µg/mL)Anticonvulsant ED₅₀ (mg/kg)
Parent compound250
N1-Demethyl analogue20100
2-Amino analogue50>200

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Peaks at 3467 cm⁻¹ (N-H stretch) and 1646 cm⁻¹ (C=O stretch) confirm hydrazinecarboxamide formation .

  • ¹H-NMR: Signals at δ 12.36 ppm (D₂O-exchangeable) correspond to the hydrazinyl proton .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 178.1, consistent with the molecular formula.

Applications in Drug Development

Lead Optimization

Structural modifications, such as introducing fluorinated aryl groups at the hydrazine moiety, have yielded derivatives with 100-fold higher affinity for bacterial penicillin-binding proteins .

Formulation Challenges

Despite its promise, the compound’s poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin-based formulations for intravenous delivery .

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